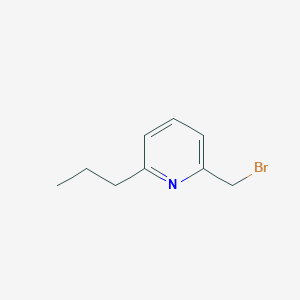

Pyridine,2-(bromomethyl)-6-propyl

Description

Contextual Significance of Pyridine (B92270) Derivatives in Modern Chemical Synthesis

The pyridine ring is a fundamental heterocyclic scaffold that is integral to numerous areas of chemical science. nih.govnih.gov As a six-membered heteroaromatic ring containing a nitrogen atom, it serves as a cornerstone in the development of a vast array of functional molecules. nih.gov Its unique electronic properties and the ability to be readily functionalized make it a "privileged scaffold" in medicinal chemistry and materials science. nih.govdovepress.com

In drug discovery, the pyridine moiety is a key component in a multitude of approved therapeutic agents, demonstrating its broad biological relevance. dovepress.comtulane.edu Its presence can influence a molecule's pharmacological profile, including its solubility, basicity, and ability to interact with biological targets. nih.gov Pyridine derivatives are found in drugs spanning a wide range of indications, from antibacterial and anticancer agents to treatments for cardiovascular and neurological disorders. researchgate.net

Beyond pharmaceuticals, functionalized pyridines are crucial in the synthesis of agrochemicals, catalysts, and advanced materials. The nitrogen atom can act as a ligand for metal catalysts, influencing their reactivity and selectivity. nih.gov The reactivity of the pyridine ring itself, which is prone to nucleophilic substitution, allows for the introduction of various substituents, leading to a diverse chemical space for exploration. nih.govslideshare.net The development of new synthetic methodologies to create multi-substituted pyridines continues to be an active area of research, highlighting their unabated importance. organic-chemistry.org

Overview of the Current Research Landscape for Pyridine, 2-(bromomethyl)-6-propyl

While extensive literature exists for the broader class of pyridine derivatives, specific research findings on Pyridine, 2-(bromomethyl)-6-propyl are not widely published in peer-reviewed journals. However, its commercial availability from various chemical suppliers indicates its role as a valuable building block and intermediate in synthetic organic chemistry.

The structure of Pyridine, 2-(bromomethyl)-6-propyl is of particular interest due to its distinct functional groups. The bromomethyl group at the 2-position is a highly reactive electrophilic site. The bromine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution reactions. nih.govresearchgate.net This functionality allows for the facile introduction of the 6-propyl-2-pyridyl moiety onto a wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions. This reactivity is characteristic of bromomethylpyridines, which are known precursors for a variety of more complex pyridine derivatives. nih.govchemicalbook.com

The propyl group at the 6-position provides steric bulk and lipophilicity, which can be used to modulate the physical and chemical properties of target molecules. The combination of the reactive bromomethyl group and the tuning element of the propyl group makes Pyridine, 2-(bromomethyl)-6-propyl a potentially useful starting material for creating new ligands for catalysis, novel pharmaceutical scaffolds, and functional materials. Its application is likely to be found in proprietary research and development within industrial and academic laboratories focused on creating new chemical entities.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 442910-39-6 |

| Molecular Formula | C₉H₁₂BrN |

| Molecular Weight | 214.1 g/mol |

| Predicted Boiling Point | 243.3±25.0 °C chemicalbook.com |

| Predicted Density | 1.325±0.06 g/cm³ chemicalbook.com |

| Predicted pKa | 4.16±0.12 chemicalbook.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H12BrN |

|---|---|

Molecular Weight |

214.10 g/mol |

IUPAC Name |

2-(bromomethyl)-6-propylpyridine |

InChI |

InChI=1S/C9H12BrN/c1-2-4-8-5-3-6-9(7-10)11-8/h3,5-6H,2,4,7H2,1H3 |

InChI Key |

QJYGQKXCMTZKPG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(=CC=C1)CBr |

Origin of Product |

United States |

Synthetic Methodologies for Pyridine, 2 Bromomethyl 6 Propyl

Strategic Approaches to the Formation of the Bromomethyl Pyridine (B92270) Moiety

The introduction of the bromomethyl group is a critical transformation, most commonly achieved by the direct halogenation of a corresponding methylpyridine precursor.

The conversion of a methyl group at the C2 position of the pyridine ring to a bromomethyl group is typically accomplished through radical bromination. This method is preferred as it selectively targets the benzylic-like position of the alkyl side chain over the electron-deficient pyridine ring.

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of allylic and benzylic C-H bonds. organic-chemistry.org In the synthesis of 2-(bromomethyl)-6-propylpyridine, the reaction would proceed via a free radical mechanism, initiated by either UV light or a chemical radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). google.comresearchgate.net The reaction involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical, which then abstracts a hydrogen atom from the methyl group of 2-methyl-6-propylpyridine. The resulting benzylic-type radical reacts with another molecule of NBS to form the desired product and a succinimidyl radical, which continues the chain reaction.

The choice of solvent is crucial to prevent competing reactions, with non-polar solvents like carbon tetrachloride (CCl₄) or 1,2-dimethoxyethane (B42094) (1,2-DME) being common. researchgate.netresearchgate.net The reaction conditions must be carefully controlled to avoid side products, such as the dibrominated compound, 2-(dibromomethyl)-6-propylpyridine, or ring bromination. researchgate.netprepchem.com

| Precursor | Brominating Agent | Initiator/Conditions | Solvent | Product | Yield | Reference(s) |

| 2-Acetamido-6-methylpyridine | NBS | Benzoyl Peroxide, light | CCl₄ | 2-Acetamido-6-(bromomethyl)pyridine | - | researchgate.net |

| Tetramethyl-bis-1,4-DHP | NBS | - | Chloroform | Tetrabrominated bis-1,4-DHP | 54% | nih.gov |

| 2,6-Lutidine | NBS | Benzoyl Peroxide, reflux | Acetonitrile | 2-Methyl-6-(bromomethyl)pyridine | 50% | researchgate.net |

| Pyridine Derivative | NBS | Radical Initiator | Inert Solvent | Brominated Pyridine | - | google.com |

While NBS is prevalent, other brominating agents can also be employed for the side-chain halogenation of alkylpyridines.

1,3-Dibromo-5,5-dimethylhydantoin (B127087) (DBDMH): This reagent is another effective source of bromine radicals for side-chain halogenation and is sometimes preferred for its higher bromine content by weight and ease of handling. It is used under similar radical-initiating conditions as NBS. google.com

Pyridinium bromide–perbromide (PBPB): This solid, stable reagent can be an effective alternative for the bromination of methyl groups on heterocyclic rings, as demonstrated in the synthesis of 2,6-bis(bromomethyl)-1,4-dihydropyridine derivatives. It has been shown to provide higher yields and require shorter reaction times compared to NBS in certain cases. nih.gov

Molecular Bromine (Br₂): The use of molecular bromine for side-chain bromination requires careful control of reaction conditions, typically involving UV light to promote radical formation. Without such initiation, electrophilic aromatic substitution on the pyridine ring can become a competitive and often favored pathway, especially under acidic conditions. researchgate.net

The selection of the halogenating agent and conditions is optimized to maximize the yield of the desired monobrominated product while minimizing the formation of di-brominated byproducts and ring halogenation. prepchem.com

The synthesis of the required precursor, 2-methyl-6-propylpyridine, can be approached in two main ways: by functionalizing an existing pyridine ring or by constructing the substituted ring from acyclic precursors.

Introducing an alkyl group, such as propyl, at a specific position on the pyridine ring is a significant challenge in heterocyclic chemistry due to the ring's electron-deficient nature. nih.govresearchgate.net

Metal-Catalyzed Cross-Coupling: A common and powerful method involves the cross-coupling of a halopyridine with an organometallic reagent. For instance, 2-chloro-6-methylpyridine (B94459) could be reacted with a propyl Grignard reagent (propylmagnesium bromide) or a propylzinc reagent in the presence of a palladium or nickel catalyst to form 2-methyl-6-propylpyridine. researchgate.net

Minisci Reaction: The Minisci reaction allows for the direct C-H alkylation of protonated heteroaromatics. While traditionally favoring positions 2 and 4, modifications and strategic use of blocking groups can control regioselectivity. nih.govchemrxiv.org A propyl radical, generated from a suitable precursor like valeric acid, could potentially be added to a protected 2-methylpyridine.

Alkylation via Organolithium Reagents: The reaction of pyridines with organolithium reagents can lead to alkylation, although controlling the regioselectivity between the C2 and C4 positions can be complex and dependent on factors like the aggregation state of the alkyllithium compound. acs.org

Redox Alkylation of Pyridine N-Oxides: Activating the pyridine ring as an N-oxide allows for nucleophilic attack. Subsequent removal of the oxygen atom provides the substituted pyridine. This method offers an alternative route for regioselective functionalization. nih.govnih.gov

| Method | Pyridine Substrate | Reagent(s) | Outcome | Reference(s) |

| Minisci-type Alkylation | Pyridine with blocking group | Carboxylic acid, AgNO₃, (NH₄)₂S₂O₈ | Regioselective C4-alkylation | nih.govresearchgate.netchemrxiv.org |

| Alkyllithium Cluster-Directed Alkylation | Pyridine | 1,1-Diborylalkanes, Alkyllithium | Regioselective C2 or C4-alkylation | acs.org |

| Redox Alkylation | Pyridine N-oxide | Malonates, Trifluoromethanesulfonic anhydride | Regioselective 2- or 4-substituted pyridines | nih.gov |

| Cross-Coupling | 2-Halopyridine | Alkyl Grignard/Zinc Reagent, Pd/Ni catalyst | 2-Alkylpyridine | researchgate.net |

Instead of modifying a pre-existing pyridine, the 2,6-disubstituted ring can be constructed from acyclic or different heterocyclic precursors. These methods build the desired substitution pattern directly into the ring formation step.

Hantzsch Dihydropyridine Synthesis and Oxidation: While a classic method, variations of the Hantzsch synthesis can be adapted to produce substituted pyridines after an oxidation step.

Kröhnke Pyridine Synthesis: This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate.

From 1,5-Diketones: A versatile approach involves the condensation of a 1,5-dicarbonyl compound (or a synthetic equivalent) with an ammonia (B1221849) source, such as ammonium acetate, to close the ring and form the pyridine. acs.org For 2-methyl-6-propylpyridine, the required precursor would be octane-2,6-dione.

From Bicyclic Ketals: It has been shown that 6,8-dioxabicyclo[3.2.1]octanes can be converted in a single step to 2,6-disubstituted pyridine derivatives by treatment with aluminum trichloride (B1173362) and hydroxylamine (B1172632) hydrochloride in acetic acid. rsc.orgrsc.org

These ring-forming strategies offer an alternative to functionalization, providing direct access to the 2,6-disubstituted pyridine core structure required for the final bromination step. acs.org

Functionalization and Derivatization Strategies for the Pyridine Ring System

Advanced Synthetic Routes and Methodological Innovations

Advanced synthetic approaches for Pyridine, 2-(bromomethyl)-6-propyl, prioritize multi-step sequences that allow for precise control over the molecular architecture. These routes are complemented by innovations in catalytic chemistry, which aim to enhance the efficiency and selectivity of key transformations, particularly the bromination step.

Multi-Step Synthetic Sequences and Optimization Strategies

The construction of Pyridine, 2-(bromomethyl)-6-propyl, is not a trivial single-step process but rather a carefully planned multi-step sequence. The general strategy involves first assembling the substituted pyridine core, 2-methyl-6-propylpyridine, followed by the selective bromination of the methyl group.

A plausible and common approach begins with a readily available starting material, such as 2-bromo-6-methylpyridine. This precursor can undergo a cross-coupling reaction, for example, a Kumada or Suzuki coupling, to introduce the propyl group at the 6-position. The subsequent and most critical step is the selective bromination of the methyl group at the 2-position. This transformation is typically achieved through a free-radical halogenation mechanism.

The reagent of choice for this benzylic-type bromination is N-Bromosuccinimide (NBS). chadsprep.com The use of NBS is advantageous because it provides a low, constant concentration of bromine (Br₂) during the reaction, which minimizes potential side reactions such as electrophilic substitution on the pyridine ring. chadsprep.comchemistrysteps.com The reaction is initiated by either ultraviolet (UV) light (photo-initiation) or a radical initiator like azobisisobutyronitrile (AIBN) at elevated temperatures. gla.ac.uk

Table 1: Proposed Multi-Step Synthesis of Pyridine, 2-(bromomethyl)-6-propyl

| Step | Reaction Type | Starting Material | Key Reagents | Intermediate/Product | Purpose |

| 1 | Cross-Coupling | 2-Bromo-6-methylpyridine | Propylmagnesium bromide, Pd or Ni catalyst | 2-Methyl-6-propylpyridine | Assembly of the substituted pyridine core. |

| 2 | Radical Bromination | 2-Methyl-6-propylpyridine | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) or UV light, CCl₄ or CH₂Cl₂ | Pyridine, 2-(bromomethyl)-6-propyl | Selective functionalization of the methyl group. |

Optimization of this sequence is crucial for maximizing the yield and purity of the final product. For the bromination step, research on related systems has shown that the choice of initiation and solvent can significantly impact selectivity. For instance, a photo-initiated reaction with NBS in a solvent like dichloromethane (B109758) has been demonstrated to provide higher yields of the desired benzylic bromide compared to thermally initiated reactions. gla.ac.ukgla.ac.uk This improved selectivity arises from favoring the radical pathway over potential ionic routes, which could lead to unwanted byproducts. gla.ac.uk The stability of the resulting benzyl-type radical, which is resonance-stabilized, is the key factor that directs the bromination to the methyl group rather than other positions on the alkyl chain. chemistrysteps.com

Catalytic Methods for Selective Bromination (e.g., Copper Catalysis for Related Pyridines)

While radical bromination with NBS is a well-established method, modern synthetic chemistry seeks more efficient and milder catalytic alternatives. Although direct copper-catalyzed benzylic bromination of 2-methylpyridines is an emerging area, related copper-catalyzed transformations highlight the potential of this approach. Copper catalysts have been successfully employed to activate C(sp³)-H bonds at the benzylic position of pyridines for various functionalizations.

Research has demonstrated that copper catalysts can facilitate the oxidation of pyridin-2-yl-methanes and the α-methylenation of benzylpyridines. mdpi.comnih.gov These reactions proceed by activating the C-H bond adjacent to the pyridine ring, the same position targeted for bromination in this context.

More directly relevant is the development of copper-catalyzed C-H fluorination of benzylic C-H bonds using N-fluorobenzenesulfonimide (NFSI). researchgate.net In these systems, a copper(I) species is proposed to generate a nitrogen-centered radical that selectively abstracts a benzylic hydrogen atom. A similar mechanistic pathway could be harnessed for bromination, potentially using a copper catalyst in conjunction with a suitable bromine source like NBS or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). nih.gov Such a catalytic cycle would offer a novel and potentially more selective method for the synthesis of Pyridine, 2-(bromomethyl)-6-propyl, under milder conditions than traditional free-radical methods. The pyridine nitrogen atom itself can play a crucial role, acting as a directing group to stabilize catalytic intermediates and enhance reactivity at the adjacent methyl group. rsc.org

Table 2: Relevant Copper-Catalyzed C-H Functionalizations of Pyridine Derivatives

| Reaction Type | Substrate Type | Copper Catalyst System | Key Finding | Relevance to Bromination | Reference |

| C-H Oxidation | Pyridin-2-yl-methanes | Copper catalyst with water | Efficient oxidation of the benzylic C(sp³)-H bond to a ketone. | Demonstrates Cu-catalyzed activation of the target C-H bond. | mdpi.com |

| α-Methylenation | Benzylpyridines | Copper catalyst with DMA | Direct functionalization at the α-position of the benzyl (B1604629) group. | Shows C-C bond formation at the target benzylic site. | nih.gov |

| C-H Fluorination | Alkylarenes | Cu(I) catalyst with NFSI | Catalytic generation of a radical for selective benzylic C-H abstraction. | Provides a mechanistic model for a potential catalytic bromination reaction. | researchgate.net |

These innovative catalytic methods represent the forefront of synthetic strategy. Their application to the synthesis of Pyridine, 2-(bromomethyl)-6-propyl, could offer significant advantages in terms of reaction efficiency, selectivity, and sustainability.

Chemical Reactivity and Transformation Pathways of Pyridine, 2 Bromomethyl 6 Propyl

Nucleophilic Substitution Chemistry of the Bromomethyl Group

The bromomethyl group at the 2-position of the pyridine (B92270) ring is analogous to a benzylic bromide, rendering the carbon atom highly susceptible to nucleophilic attack. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide array of functional groups.

The electrophilic carbon of the bromomethyl group readily undergoes substitution reactions with a variety of nucleophiles. These transformations are typically carried out under standard conditions for nucleophilic substitution.

Amines: Primary and secondary amines are expected to react with Pyridine, 2-(bromomethyl)-6-propyl to form the corresponding substituted aminomethylpyridines. Drawing parallels from the reactivity of 2,6-bis(chloromethyl)pyridine, which reacts with secondary amines in the presence of a base like cesium carbonate in acetonitrile, a similar outcome is anticipated. nih.gov For instance, reaction with a secondary amine (R₂NH) would yield 2-((dialkylamino)methyl)-6-propylpyridine.

Thiols: Thiolates, being excellent nucleophiles, are predicted to displace the bromide with high efficiency to form the corresponding thioethers. The reaction of 2,6-bis(bromomethyl)pyridine (B1268884) derivatives with thiophenol derivatives in the presence of a base like sodium metal proceeds smoothly to yield the corresponding thioether products. acs.org Therefore, the reaction of Pyridine, 2-(bromomethyl)-6-propyl with a thiol (RSH) in the presence of a base would furnish 2-((alkylthio)methyl)-6-propylpyridine.

Alkoxides: Alkoxides (RO⁻) are expected to react to form the corresponding ether derivatives. These reactions are fundamental in organic synthesis and would proceed via a standard Williamson ether synthesis protocol. The product of the reaction with an alkoxide would be 2-(alkoxymethyl)-6-propylpyridine.

Table 1: Predicted Nucleophilic Substitution Reactions of Pyridine, 2-(bromomethyl)-6-propyl

| Nucleophile | Reagents and Conditions (Analogous) | Predicted Product |

|---|---|---|

| Secondary Amine (R₂NH) | Cs₂CO₃, CH₃CN, reflux nih.gov | 2-((Dialkylamino)methyl)-6-propylpyridine |

| Thiol (RSH) | Na, appropriate solvent acs.org | 2-((Alkylthio)methyl)-6-propylpyridine |

| Alkoxide (RO⁻) | NaH, THF or alcohol solvent | 2-(Alkoxymethyl)-6-propylpyridine |

The utility of Pyridine, 2-(bromomethyl)-6-propyl in nucleophilic substitution reactions is broad, yet certain limitations exist. The reaction is generally most efficient for primary and less hindered secondary nucleophiles. Bulky nucleophiles may lead to slower reaction rates or favor elimination side reactions, although the latter is less common for sp²-hybridized benzylic-type systems.

The electronic nature of the pyridine ring, being electron-deficient, enhances the electrophilicity of the bromomethyl carbon, thereby facilitating nucleophilic attack. However, the presence of the propyl group at the 6-position might introduce some steric hindrance, potentially influencing the approach of very bulky nucleophiles. Over-alkylation can be a concern with primary amines, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. Careful control of stoichiometry is therefore crucial.

Pyridine Ring Reactivity and Functionalization

The pyridine ring itself is a versatile scaffold that can undergo a range of transformations, including oxidative and reductive processes, as well as C-H activation for further derivatization.

Oxidation: The nitrogen atom of the pyridine ring can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The resulting N-oxide can then serve as a versatile intermediate for further functionalization of the pyridine ring. For 2-alkylpyridines, oxidation primarily occurs at the nitrogen atom. wikipedia.org

Reduction: The pyridine ring can be reduced to a piperidine ring through catalytic hydrogenation. This is typically carried out using catalysts such as platinum, palladium, or rhodium under a hydrogen atmosphere. The conditions can be controlled to achieve partial or full reduction of the ring. The reduction of substituted pyridines to the corresponding piperidines is a well-established transformation. archive.org

Direct functionalization of C-H bonds is a powerful tool for the synthesis of complex molecules. For Pyridine, 2-(bromomethyl)-6-propyl, several C-H bonds are available for activation, both on the pyridine ring and on the propyl side chain.

Pyridine Ring C-H Activation: The electronic properties of the pyridine ring direct C-H activation to specific positions. In many transition-metal-catalyzed reactions, C-H activation occurs preferentially at the C-2 and C-6 positions. rsc.orgresearchgate.net However, with the 2 and 6 positions already substituted in the target molecule, activation at other positions (C-3, C-4, or C-5) would require specific directing groups or catalytic systems that favor these sites. nih.gov

Alkyl Side Chain C-H Activation: The C-H bonds of the propyl group are also potential sites for functionalization. While less reactive than the C-H bonds on the aromatic ring, they can be activated under certain conditions, for example, through radical-based reactions or with specific transition metal catalysts. The benzylic-like position of the bromomethyl group makes the adjacent C-H bonds on the propyl group less likely to be the primary site of activation in many catalytic cycles. Enantioselective alkylation of the α-position of 2-alkylpyridines has been achieved using chiral lithium amides, indicating the feasibility of functionalizing the carbon adjacent to the pyridine ring. nih.gov

Mechanistic Elucidation of Key Reactions Involving Pyridine, 2-(bromomethyl)-6-propyl

The mechanisms of the key reactions of Pyridine, 2-(bromomethyl)-6-propyl are generally well-understood from studies of analogous systems.

Nucleophilic Substitution at the Bromomethyl Group: The reaction of the bromomethyl group with nucleophiles is expected to proceed primarily through an S(_N)2 mechanism . This is characteristic of primary halides and involves a backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral. The transition state is a single step where the new bond is forming as the old bond is breaking. A competing S(_N)1 mechanism , involving the formation of a carbocation intermediate, is less likely for a primary halide but could be facilitated by the stability of the resulting pyridyl-stabilized carbocation. The choice between S(_N)1 and S(_N)2 pathways is influenced by the nucleophile, solvent, and leaving group. masterorganicchemistry.com

Pyridine N-Oxidation: The oxidation of the pyridine nitrogen involves the attack of the lone pair of electrons on the nitrogen atom on the electrophilic oxygen of the oxidizing agent, such as a peroxy acid. This is a concerted process where the O-O bond of the peroxy acid breaks as the N-O bond forms.

Catalytic Hydrogenation: The reduction of the pyridine ring via catalytic hydrogenation occurs on the surface of a metal catalyst. The pyridine molecule adsorbs onto the catalyst surface, and hydrogen atoms are added stepwise to the double bonds of the ring until it is fully saturated.

C-H Activation: The mechanism of C-H activation is highly dependent on the catalyst and reaction conditions. For transition-metal-catalyzed reactions, common mechanisms include oxidative addition, concerted metalation-deprotonation, and sigma-bond metathesis. The regioselectivity is often controlled by the coordination of the pyridine nitrogen to the metal center, which directs the catalyst to a specific C-H bond.

No Publicly Available Research Found on the

Despite a thorough search of publicly available scientific literature, no specific computational or experimental studies detailing the chemical reactivity and transformation pathways of the compound Pyridine, 2-(bromomethyl)-6-propyl were identified.

The absence of such information indicates that the chemical behavior of Pyridine, 2-(bromomethyl)-6-propyl has not been a subject of published research within the accessible scientific domain. While studies exist for related compounds, such as 2-(bromomethyl)pyridine and other substituted pyridine derivatives, a direct extrapolation of their reactivity to the 6-propyl substituted variant would be speculative and would not meet the required standard of scientific accuracy for this article.

Therefore, the requested detailed analysis of the "," including subsections on "Computational Studies on Reaction Mechanisms" and "Experimental Investigations of Reaction Pathways," cannot be provided at this time due to the lack of primary research data on this specific chemical entity.

Based on a thorough review of scientific literature, there is insufficient publicly available research data specifically focused on the chemical compound “Pyridine, 2-(bromomethyl)-6-propyl” to generate a detailed and scientifically accurate article that adheres to the requested outline.

The provided search results contain information on related, but structurally distinct, compounds such as:

2,6-Bis(bromomethyl)-4-propylpyridine nih.gov

2-Bromo-6-(bromomethyl)pyridine

2-(Bromomethyl)pyridine chemicalbook.comescholarship.org

General 2-alkylpyridines escholarship.org

While these related molecules share some structural features with the target compound, such as the pyridine ring and a bromomethyl group, the specific substitution pattern and the presence of a propyl group at the 6-position are critical determinants of a compound's chemical behavior and applications. Extrapolating data from these analogues to "Pyridine, 2-(bromomethyl)-6-propyl" would be scientifically speculative and would violate the strict requirement to focus solely on the specified compound.

Therefore, it is not possible to provide a comprehensive and accurate discussion on its role in synthesizing heterocyclic scaffolds, its use as a precursor for macrocycles, its utility in ligand design, or its contributions to functional materials as outlined in the request. Detailed research findings, which are a required inclusion, are not available for this specific molecule in the provided sources.

Theoretical and Computational Investigations of Pyridine, 2 Bromomethyl 6 Propyl

Electronic Structure and Molecular Geometry Analysis

Density Functional Theory (DFT) Calculations

No published DFT studies were found for Pyridine (B92270), 2-(bromomethyl)-6-propyl. Such a study would typically involve the optimization of the molecule's geometry to find the lowest energy conformation and the calculation of various electronic properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound. This analysis is crucial for understanding a molecule's reactivity, with the HOMO-LUMO energy gap being a key indicator of its kinetic stability.

Spectroscopic Property Prediction and Analysis

Theoretical Vibrational Spectroscopy (e.g., Infrared, Raman)

No theoretical predictions of the infrared or Raman spectra for Pyridine, 2-(bromomethyl)-6-propyl have been reported in the literature. These theoretical spectra are valuable for interpreting experimental vibrational data and for the assignment of vibrational modes.

Crystal Structure Analysis and Conformation Studies

A crystal structure for Pyridine, 2-(bromomethyl)-6-propyl has not been deposited in crystallographic databases. Consequently, there is no information on its solid-state conformation, bond lengths, and angles determined through X-ray diffraction.

Advanced Computational Modeling Techniques

There is no evidence of advanced computational modeling techniques being applied to study the properties or behavior of Pyridine, 2-(bromomethyl)-6-propyl in published research.

Mechanistic Simulation and Energy Profile Mapping

Mechanistic simulations and the mapping of potential energy surfaces are powerful tools to predict the reactivity and stability of molecules. For Pyridine, 2-(bromomethyl)-6-propyl, these investigations would primarily focus on reactions involving the bromomethyl group and the influence of the pyridine ring.

Theoretical studies on similar systems, such as the reaction of pyridine with excited nitrogen atoms, reveal that such reactions proceed through barrierless additions, leading to complex intermediates and ring structures. chemrxiv.orgnih.gov For 2-(bromomethyl)-6-propylpyridine, the bromomethyl group is a key site for nucleophilic substitution reactions. The SN2 reaction pathway is a likely mechanism for the conversion of the bromomethyl group to other functionalities, such as the corresponding alcohol (2-pyridine methanol). researchgate.net

Computational modeling can map the energy profile of such reactions. For instance, density functional theory (DFT) calculations are used to determine the geometries and energies of reactants, transition states, and products. researchgate.net The energy profile for a reaction, like the photocatalytic hydroarylation involving pyridyl radicals, can be computationally modeled to understand the reaction mechanism, including steps like proton-coupled electron transfer and hydrogen atom transfer. nih.gov

A study on bridged pyridine derivatives using DFT highlights how different substituents influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.gov Electron-donating groups, like the propyl group, are expected to raise the HOMO energy, while the electron-withdrawing character of the bromomethyl group and the pyridine nitrogen itself will influence the LUMO. nih.govresearchgate.net These frontier orbitals are critical in predicting the molecule's reactivity in various chemical transformations. nih.gov The calculated energy profiles for pyridine derivatives in relation to dihedral angles can reveal the most stable conformations, which is crucial for understanding their reactivity. researchgate.net

Intermolecular Interactions and Packing Effects

The way molecules interact with each other in the solid state dictates the crystal structure and macroscopic properties of the material. ias.ac.inexlibrisgroup.com For Pyridine, 2-(bromomethyl)-6-propyl, several types of intermolecular interactions are expected to govern its crystal packing. These include hydrogen bonds, π-π stacking interactions, and halogen bonds. researchgate.net

A study of parallel stacking interactions between pyridine molecules using data from the Cambridge Structural Database (CSD) shows that such interactions are significantly influenced by the presence of other intermolecular forces, particularly hydrogen bonds. nih.gov The mean perpendicular distance between stacked pyridine rings with hydrogen bonds is around 3.48 Å, while it is slightly larger (3.62 Å) for those without. nih.gov In the case of 2-(bromomethyl)-6-propylpyridine, weak C-H···N or C-H···Br hydrogen bonds could play a role in the formation of specific supramolecular structures.

The analysis of crystal packing in various functional materials reveals that the frequency of certain intermolecular contacts is related to their interaction energies. mdpi.com The propyl group can engage in van der Waals interactions, while the pyridine ring can participate in π-π stacking. The bromine atom introduces the possibility of halogen bonding, where it acts as an electrophilic region (σ-hole) that can interact with a nucleophile, such as the nitrogen atom of an adjacent pyridine ring. A quantum chemical study on the closely related 2,6-bis(bromomethyl)pyridine (B1268884) provides insights into its optimized geometry, which is foundational for predicting its packing. researchgate.net

Table 1: Calculated Bond Parameters for an Analogous Pyridine Derivative Based on DFT/B3LYP/6-311g(d,p) calculations for 2,6-bis(bromo-methyl)pyridine. researchgate.net

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Br | 1.96 Å |

| Bond Length | C-C (ring) | 1.39 - 1.40 Å |

| Bond Length | C-N (ring) | 1.34 Å |

| Bond Angle | C-C-Br | 113.5° |

| Bond Angle | C-N-C (ring) | 117.2° |

This table is interactive. Click on the headers to sort.

These structural parameters, particularly the bond lengths and angles involving the bromomethyl group, are crucial for understanding how the molecule will arrange itself in a crystal lattice to maximize favorable intermolecular interactions.

Protonation Studies and Aromaticity Considerations

The nitrogen atom in the pyridine ring is weakly basic and can be protonated by acids. researchgate.net The basicity of the pyridine ring is highly sensitive to the nature and position of its substituents. Theoretical studies using DFT can predict the proton affinity (PA) and gas-phase basicity (GB) of substituted pyridines. researchgate.net

Theoretical calculations can also determine the pKa values of substituted pyridines, with computational methods like Hartree-Fock (HF) and DFT showing good correlation with experimental values. mdpi.comnih.gov Protonation significantly alters the electronic structure of the pyridine ring. researchgate.net Upon protonation, there is a non-uniform redistribution of electron density, which affects the molecule's reactivity and aromaticity. researchgate.net

Aromaticity itself can be quantified using computational indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). researchgate.net A theoretical study on a wide range of substituted pyridines demonstrated how different substituents and protonation affect these aromaticity indexes. researchgate.net The introduction of substituents on the pyridine ring modifies the ring system, and the electron-withdrawing nature of the nitrogen atom makes the attached carbons more electrophilic. researchgate.net This is a key consideration in predicting the outcomes of reactions like electrophilic aromatic substitution. rsc.org

Future Directions and Emerging Research Avenues for Pyridine, 2 Bromomethyl 6 Propyl

Expansion of Synthetic Methodologies and Scope

Currently, there is no detailed information in the public domain regarding established synthetic routes for Pyridine (B92270), 2-(bromomethyl)-6-propyl. While related compounds such as 2,6-bis(bromomethyl)pyridine (B1268884) are synthesized from pyridine-2,6-dimethanol using hydrobromic acid, specific procedures for the propyl-substituted analogue are not documented. chemicalbook.com Future research would need to focus on developing and optimizing synthetic pathways. This could involve multi-step syntheses starting from commercially available propyl-substituted pyridines, followed by bromination of a methyl group at the 2-position. The exploration of different brominating agents and reaction conditions would be crucial to establish efficient and scalable methods for its preparation.

Exploration of Novel Reactivity and Catalytic Applications

The reactivity of Pyridine, 2-(bromomethyl)-6-propyl is largely unexplored. The presence of a reactive bromomethyl group suggests its utility as a versatile building block in organic synthesis. It could serve as an alkylating agent to introduce the 6-propyl-pyridin-2-ylmethyl moiety into various molecules. Furthermore, the pyridine nitrogen atom can act as a ligand for metal coordination.

Future research could investigate its use in the synthesis of novel ligands for catalysis. By analogy with other pyridine-based ligands, derivatives of Pyridine, 2-(bromomethyl)-6-propyl could find applications in various transition-metal-catalyzed reactions. For instance, related pyridine derivatives are used in the preparation of chemosensors and ligands for catalytic processes. chemicalbook.comsigmaaldrich.com However, without experimental data, its potential in these areas remains speculative.

Advanced Materials Science Applications and Molecular Engineering

The application of Pyridine, 2-(bromomethyl)-6-propyl in materials science is another area awaiting investigation. The combination of the aromatic pyridine core and the reactive bromomethyl group could allow for its incorporation into polymeric structures or onto surfaces to create functional materials. For example, related brominated pyridine compounds are used to initiate atom transfer radical polymerization (ATRP), a method for creating well-defined polymers. vulcanchem.com

Molecular engineering efforts could focus on designing and synthesizing molecules where the specific steric and electronic properties of the 6-propyl group could influence the final material's characteristics. However, without foundational research on the synthesis and reactivity of Pyridine, 2-(bromomethyl)-6-propyl, any discussion of its role in advanced materials remains theoretical. The lack of available data underscores the need for fundamental research to unlock the potential of this particular chemical compound.

Q & A

Q. What are the common synthetic routes for preparing 2-(bromomethyl)-6-propylpyridine, and how can reaction conditions be optimized?

- Methodological Answer : A widely used approach involves bromination of 2-methyl-6-propylpyridine using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in refluxing CCl₄ . Optimization includes controlling reaction time (8–12 hours) and stoichiometry (1.2–1.5 equivalents of NBS) to minimize di-substitution byproducts. Alternative methods include halogen exchange reactions (e.g., replacing chlorine with bromine using bromotrimethylsilane at 80–100°C, as demonstrated for analogous bromopyridines ). Purity is typically enhanced via column chromatography (silica gel, hexane/EtOAc 4:1).

Q. How can the purity and structural integrity of 2-(bromomethyl)-6-propylpyridine be verified post-synthesis?

- Methodological Answer :

- GC-MS : Monitor reaction progress and detect volatile impurities (e.g., residual solvents or degradation products) .

- ¹H/¹³C NMR : Confirm regiochemistry and substitution patterns. Key signals include the bromomethyl group (δ ~4.3–4.5 ppm, singlet) and propyl chain protons (δ 0.9–1.7 ppm) .

- Elemental Analysis : Validate molecular formula (C₉H₁₂BrN) with ≤0.3% deviation .

- HPLC : Assess purity (>98%) using a C18 column and methanol/water mobile phase .

Q. What are the critical safety considerations when handling 2-(bromomethyl)-6-propylpyridine?

- Methodological Answer :

- Hazard Classifications : Skin/Irrit. 2 (H315), Eye Irrit. 2 (H319) based on analogs like 2-bromo-6-methylpyridine .

- Handling : Use nitrile gloves, fume hoods, and sealed containers to prevent moisture exposure (hydrolyzes to hydroxymethyl derivatives). Neutralize waste with NaHCO₃ before disposal .

Advanced Research Questions

Q. How can regioselectivity challenges during nucleophilic substitution reactions of 2-(bromomethyl)-6-propylpyridine be addressed?

- Methodological Answer : The bromomethyl group is highly reactive toward nucleophiles (e.g., amines, thiols), but steric hindrance from the 6-propyl group may slow kinetics. Strategies include:

Q. What analytical techniques resolve contradictions in crystallographic vs. spectroscopic data for bromomethylpyridine derivatives?

- Methodological Answer : Discrepancies between X-ray crystallography (solid-state) and NMR (solution-phase) data often arise from conformational flexibility. For example:

- X-ray Diffraction : Resolves the equatorial orientation of the bromomethyl group in crystalline states .

- VT-NMR : Variable-temperature NMR (e.g., in CDCl₃ at −40°C to 80°C) identifies dynamic rotational barriers around the pyridine ring .

- DFT Calculations : Compare experimental data with computed structures (B3LYP/6-31G*) to validate conformers .

Q. How can computational modeling guide the design of ligands derived from 2-(bromomethyl)-6-propylpyridine for catalytic applications?

- Methodological Answer :

- Docking Studies : Predict binding affinities of pyridine-based ligands to metal centers (e.g., Ni or Pd) using software like AutoDock Vina .

- Molecular Dynamics : Simulate ligand stability in catalytic cycles (e.g., ethylene oligomerization) under varying solvent conditions .

- Electronic Effects : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating capacity of the propyl substituent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.